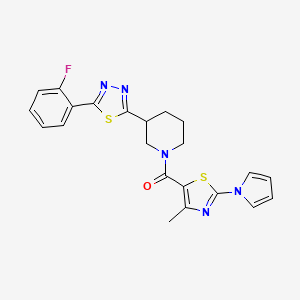

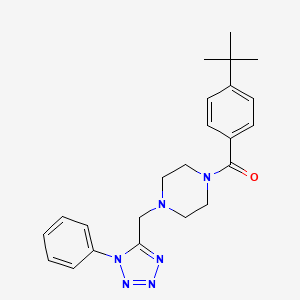

![molecular formula C15H12N4O7 B3006600 N-[5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2-基]-5-硝基呋喃-2-甲酰胺 CAS No. 899982-59-3](/img/structure/B3006600.png)

N-[5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2-基]-5-硝基呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitro-substituted heteroaromatic carboxamides, such as N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide, involves the preparation of the core heteroaromatic structure followed by the introduction of nitro and carboxamide functionalities. In a related study, a series of 2- and 3-nitrothiophene-5-carboxamides with various side chains were prepared by reacting thiophenecarbonyl chloride with omega-aminoalkylamines. This method could potentially be adapted for the synthesis of the oxadiazole derivatives by using the appropriate heteroaromatic carbonyl chloride and amine components . Additionally, the synthesis of nitrofuran carboxamides and carboxylates with alkylating side-chains has been reported, which could provide insights into the synthesis of the nitrofuran moiety in the target compound .

Molecular Structure Analysis

The molecular structure of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is characterized by the presence of an oxadiazole ring, which is known to confer antitubercular activity when substituted with a nitroheteroaryl group. The electronic distribution across the nitro-substituted heteroaromatic ring is crucial for the biological activity of these compounds. The oxadiazole derivatives, in particular, have been identified as promising candidates for the development of new antitubercular agents .

Chemical Reactions Analysis

The nitro group in the compound is a key functional group that can undergo various chemical reactions. Nitrothiophenes, for example, have been evaluated for their ability to act as radiosensitizers and bioreductively activated cytotoxins. The reactivity of the nitro group under hypoxic conditions is of particular interest, as it can be reduced to more reactive species that can damage cellular components . Similarly, nitrofuran derivatives have been studied for their radiosensitizing properties, which are attributed to their high electron affinity and ability to undergo reductive activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted heteroaromatic carboxamides are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitro group increases the electron affinity of the compound, which is associated with its radiosensitizing efficiency . The oxadiazole ring contributes to the compound's antitubercular activity, likely due to its impact on the electronic distribution within the molecule . The substituents on the aromatic ring, such as methoxy groups, can further modulate the compound's properties, affecting its solubility, stability, and reactivity.

Relevant Case Studies

In vitro studies have shown that nitrothiophene carboxamides can act as radiosensitizers for hypoxic mammalian cells and as selective cytotoxins. One compound, in particular, demonstrated slight radiosensitization of KHT sarcoma in mice, although higher doses were limited by systemic toxicity . Nitrofuran derivatives have also been evaluated in vitro and were found to be efficient radiosensitizers, although they showed limited activity in vivo against KHT sarcomas in mice . The antitubercular activity of oxadiazole derivatives has been confirmed against Mycobacterium tuberculosis cell lines, with ongoing studies aimed at elucidating their mechanism of action .

科学研究应用

抗菌和抗增殖活性

衍生自 1,3,4-恶二唑的化合物因其抗菌特性而受到研究。例如,特定的衍生物表现出广谱抗菌活性,对革兰氏阳性和革兰氏阴性细菌以及酵母样真菌白色念珠菌具有显着的抑制作用。此外,这些化合物已证明对各种癌细胞系具有抗增殖活性,包括前列腺癌、结直肠癌、肝细胞癌、上皮样癌和乳腺癌 (Al-Wahaibi 等人,2021)。

合成和结构分析

相关化合物的合成过程及其通过红外、核磁共振和晶体学等技术进行的结构阐明一直是一个关注领域。这包括类似化合物的合成及其晶体结构和分子相互作用的分析 (Prabhuswamy 等人,2016)。

抗糖尿病筛选

1,3,4-恶二唑的衍生物已被合成并评估其潜在的抗糖尿病特性。这包括评估它们在体外抑制 α-淀粉酶的能力,α-淀粉酶是碳水化合物消化中的关键酶,表明在管理糖尿病中具有潜在应用 (Lalpara 等人,2021)。

抗癌和抗分枝杆菌特性

某些 1,3,4-恶二唑衍生物已筛选用于体外抗癌研究,显示出对癌细胞有希望的活性。此外,这些化合物表现出优异的抗分枝杆菌特性,突出了它们作为治疗剂的潜力 (Polkam 等人,2017)。

抗菌和抗真菌活性

1,3,4-恶二唑衍生物的抗菌和抗真菌潜力已被探索,一些化合物对金黄色葡萄球菌和大肠杆菌等细菌表现出显着的活性 (Jafari 等人,2017)。

作用机制

Target of Action

The primary target of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is related to the phenethylamine class . Phenethylamines are a class of compounds that act as neurotransmitters in the central nervous system. They play a crucial role in transmitting signals in the brain and are involved in various physiological functions such as mood regulation, attention, and cognitive function .

Mode of Action

The compound’s interaction with its targets seems to involve monoamine oxidase inhibition . Monoamine oxidases are enzymes that break down neurotransmitters and other monoamines. By inhibiting these enzymes, the compound could potentially increase the levels of neurotransmitters in the brain, leading to altered neuronal signaling .

Biochemical Pathways

The compound may affect the metabolic pathways of phenethylamines . These pathways involve the synthesis and degradation of phenethylamines, which are crucial for normal brain function. Alterations in these pathways could lead to changes in mood, cognition, and other neurological functions .

Pharmacokinetics

Like other phenethylamines, it is likely to be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal signaling due to altered neurotransmitter levels . This could potentially lead to changes in mood, cognition, and other neurological functions. The specific effects would depend on the exact nature of the compound’s interaction with its targets and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide could be influenced by various environmental factors. For instance, the compound’s action was studied in acidic media, suggesting that pH could be a significant factor . Other potential factors could include temperature, the presence of other substances, and the specific physiological environment within the body .

属性

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O7/c1-23-9-4-3-8(7-11(9)24-2)14-17-18-15(26-14)16-13(20)10-5-6-12(25-10)19(21)22/h3-7H,1-2H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBWJUHSPSHJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)

![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)

![4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3006531.png)

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006533.png)

![1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3006534.png)

![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B3006538.png)

![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)